molecular formula C16H12N2O4S B2489167 methyl 3-(1,2-oxazole-5-amido)-5-phenylthiophene-2-carboxylate CAS No. 919860-86-9

methyl 3-(1,2-oxazole-5-amido)-5-phenylthiophene-2-carboxylate

Cat. No.: B2489167
CAS No.: 919860-86-9
M. Wt: 328.34
InChI Key: ICXQDCVULUMCLO-UHFFFAOYSA-N
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Description

Methyl 3-(1,2-oxazole-5-amido)-5-phenylthiophene-2-carboxylate is a complex organic compound that features a unique combination of functional groups, including an oxazole ring, an amide group, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(1,2-oxazole-5-amido)-5-phenylthiophene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Thiophene Ring Formation: The thiophene ring is constructed via a cyclization reaction involving sulfur-containing reagents.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(1,2-oxazole-5-amido)-5-phenylthiophene-2-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic rings or the oxazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Halogenated derivatives with substituted halogen atoms.

Scientific Research Applications

Methyl 3-(1,2-oxazole-5-amido)-5-phenylthiophene-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.

Mechanism of Action

The mechanism of action of methyl 3-(1,2-oxazole-5-amido)-5-phenylthiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-[3-(1,2-oxazole-5-amido)phenoxy]acetate: Contains a similar oxazole and amide group but differs in the overall structure.

    Methyl 3-(1,2-oxazole-5-amido)benzoate: Shares the oxazole and amide groups but has a benzoate moiety instead of a thiophene ring.

Uniqueness

Methyl 3-(1,2-oxazole-5-amido)-5-phenylthiophene-2-carboxylate is unique due to the presence of the thiophene ring, which imparts distinct electronic and structural properties. This uniqueness makes it a valuable compound for specific applications where these properties are advantageous.

Properties

IUPAC Name

methyl 3-(1,2-oxazole-5-carbonylamino)-5-phenylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O4S/c1-21-16(20)14-11(18-15(19)12-7-8-17-22-12)9-13(23-14)10-5-3-2-4-6-10/h2-9H,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICXQDCVULUMCLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)C3=CC=NO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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